5-(acetyloxy(113C)methyl)(2,3,4,5-13C4)furan-2-carboxylic acid
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Overview
Description
5-(acetyloxy(113C)methyl)(2,3,4,5-13C4)furan-2-carboxylic acid is a labeled compound used primarily in research settings. It is a derivative of 5-hydroxymethyl-2-furancarboxylic acid, where the hydroxyl group is acetylated, and the carbon atoms are labeled with carbon-13 isotopes. This compound is valuable in various scientific studies, particularly in metabolic research, due to its stable isotope labeling.
Mechanism of Action
Target of Action
The primary targets of 5-Acetoxymethyl-2-furancarboxylic Acid-13C6 are currently unknown. This compound is a biochemical used in proteomics research
Biochemical Pathways
Given its use in proteomics research
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the context of its use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(acetyloxy(113C)methyl)(2,3,4,5-13C4)furan-2-carboxylic acid typically involves the acetylation of 5-hydroxymethyl-2-furancarboxylic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the selective acetylation of the hydroxyl group without affecting the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of carbon-13 labeled precursors is essential for producing the labeled compound, which is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(acetyloxy(113C)methyl)(2,3,4,5-13C4)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-formyl-2-furancarboxylic acid.
Reduction: Reduction reactions can convert it to 5-hydroxymethyl-2-furancarboxylic acid.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 5-Formyl-2-furancarboxylic acid.
Reduction: 5-Hydroxymethyl-2-furancarboxylic acid.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-(acetyloxy(113C)methyl)(2,3,4,5-13C4)furan-2-carboxylic acid is widely used in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other labeled compounds.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies.
Industry: Applied in the production of labeled polymers and materials for research purposes.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethyl-2-furancarboxylic acid: The non-acetylated form of the compound.
5-Formyl-2-furancarboxylic acid: An oxidized derivative.
5-Methyl-2-furancarboxylic acid: A methylated analog.
Uniqueness
5-(acetyloxy(113C)methyl)(2,3,4,5-13C4)furan-2-carboxylic acid is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The acetoxy group also provides additional reactivity, allowing for further chemical modifications .
Properties
IUPAC Name |
5-(acetyloxy(113C)methyl)(2,3,4,5-13C4)furan-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-5(9)12-4-6-2-3-7(13-6)8(10)11/h2-3H,4H2,1H3,(H,10,11)/i2+1,3+1,4+1,6+1,7+1,8+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHIMKWMEKVUMD-BOCFXHSMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(O1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[13CH2][13C]1=[13CH][13CH]=[13C](O1)[13C](=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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